(2R)-pent-4-yne-1,2-diol
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Overview
Description
(2R)-pent-4-yne-1,2-diol is an organic compound with the molecular formula C5H8O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of a hydroxyl group (-OH) on the second carbon and a triple bond between the fourth and fifth carbons in the pentane chain. The (2R) designation indicates the specific stereochemistry of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-pent-4-yne-1,2-diol can be achieved through various methods. One common approach involves the asymmetric reduction of a suitable precursor. For example, the reduction of 4-pentyn-2-one using a chiral catalyst can yield this compound with high enantioselectivity. The reaction conditions typically involve the use of a reducing agent such as sodium borohydride or lithium aluminum hydride in the presence of a chiral ligand .
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysts to achieve high enantioselectivity and yield. Enzymatic reduction of prochiral ketones using specific enzymes can produce the desired chiral diol. This method is advantageous due to its mild reaction conditions and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions
(2R)-pent-4-yne-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The triple bond can be reduced to form alkanes or alkenes.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst can reduce the triple bond.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for hydroxyl group substitution
Major Products Formed
Oxidation: Formation of 4-pentynoic acid or 4-pentyn-2-one.
Reduction: Formation of pentane-1,2-diol or pent-2-ene-1,2-diol.
Substitution: Formation of halogenated derivatives such as 2-chloropent-4-yne-1-ol.
Scientific Research Applications
Chemistry
(2R)-pent-4-yne-1,2-diol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology and Medicine
In biological research, this compound is used as a precursor for the synthesis of bioactive molecules. It can be incorporated into pharmaceuticals to enhance their activity or modify their properties.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of (2R)-pent-4-yne-1,2-diol depends on its specific application. In chemical reactions, its reactivity is primarily due to the presence of the hydroxyl groups and the triple bond. These functional groups can participate in various chemical transformations, leading to the formation of new compounds.
In biological systems, this compound can interact with enzymes and other biomolecules, influencing their activity. The specific molecular targets and pathways involved depend on the context of its use .
Comparison with Similar Compounds
Similar Compounds
(2S)-pent-4-yne-1,2-diol: The enantiomer of (2R)-pent-4-yne-1,2-diol, with opposite stereochemistry.
Pent-4-yne-1,2-diol: The racemic mixture containing both (2R) and (2S) enantiomers.
Pent-4-yne-1,3-diol: A structural isomer with the hydroxyl groups on the first and third carbons.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it valuable in asymmetric synthesis and chiral resolution processes .
Properties
CAS No. |
1083005-62-2 |
---|---|
Molecular Formula |
C5H8O2 |
Molecular Weight |
100.1 |
Purity |
95 |
Origin of Product |
United States |
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